(4-(3-Chlorophenyl)piperazin-1-yl)(3-(morpholinosulfonyl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups, including a piperazine ring, a morpholine ring, a sulfonyl group, and a ketone group. The presence of these functional groups suggests that the compound could have a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine and morpholine rings would provide a rigid, cyclic structure, while the sulfonyl and ketone groups could participate in various intermolecular interactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The piperazine and morpholine rings might undergo substitution reactions, while the ketone could be involved in condensation or addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and functional groups .Aplicaciones Científicas De Investigación
1. Interaction with Receptors
- Research by Landsman et al. (1997) investigated compounds like SR141716A, which structurally resembles the mentioned compound, for their effects on cannabinoid CB1 receptors. The study found that SR141716A acts as an inverse agonist in this system (Landsman et al., 1997).
2. Kinetics and Mechanisms in Chemical Reactions
- A study by Castro et al. (2001) focused on the reactions of similar compounds with secondary alicyclic amines, exploring their kinetics and mechanisms. This research contributes to understanding the chemical behavior of such compounds (Castro et al., 2001).
3. Anticancer and Antituberculosis Potential
- Research by Mallikarjuna et al. (2014) synthesized derivatives of a similar compound and evaluated their anticancer and antituberculosis activities. This indicates potential pharmaceutical applications in treating these diseases (Mallikarjuna et al., 2014).
4. Antimicrobial Activities
- Bektaş et al. (2007) synthesized derivatives related to the mentioned compound and screened them for antimicrobial activities. Some derivatives showed good or moderate activities against test microorganisms (Bektaş et al., 2007).
5. Structural and Thermal Studies
- Karthik et al. (2021) conducted thermal, optical, etching, and structural studies on a similar compound, providing insights into its stability and structural properties (Karthik et al., 2021).
6. Potential as Therapeutic Agents
- Abbasi et al. (2019) synthesized a series of compounds with structural similarities, evaluating them as potential therapeutic agents. This research suggests possible medical applications (Abbasi et al., 2019).
7. Molecular Interaction Studies
- Shim et al. (2002) explored the molecular interaction of an antagonist structurally related to the compound with CB1 cannabinoid receptors, contributing to the understanding of receptor-ligand interactions (Shim et al., 2002).
8. Antitumor Activity Evaluation
- A study by Yurttaş et al. (2014) evaluated the antitumor activity of 1,2,4-triazine derivatives bearing a piperazine amide moiety against breast cancer cells, showing promising results (Yurttaş et al., 2014).
9. Decomposition Kinetics
- Mollica et al. (1970) studied the decomposition kinetics of a Mannich base similar to the compound, providing valuable information for its chemical stability and behavior (Mollica et al., 1970).
10. Structural Exploration and Bioactivity
- Prasad et al. (2018) synthesized a novel bioactive heterocycle related to the compound and analyzed its structure and antiproliferative activity (Prasad et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c22-18-4-2-5-19(16-18)23-7-9-24(10-8-23)21(26)17-3-1-6-20(15-17)30(27,28)25-11-13-29-14-12-25/h1-6,15-16H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQENZYXOUZMDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.